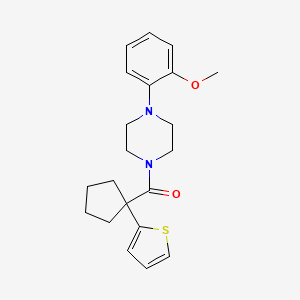
(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H26N2O2S and its molecular weight is 370.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound this compound interacts with its primary target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors , which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of this compound with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these functions.
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound . The compound showed an acceptable pharmacokinetic profile in the advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors . The compound’s interaction with these receptors can lead to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Analyse Biochimique
Biochemical Properties
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in various neurological conditions . The compound has shown affinity in the range from 22 nM to 250 nM .
Cellular Effects
In terms of cellular effects, this compound’s interaction with alpha1-adrenergic receptors can influence various cellular processes . Detailed studies on its specific effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors . This binding can lead to changes in gene expression and potentially influence enzyme activity .
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-18-8-3-2-7-17(18)22-12-14-23(15-13-22)20(24)21(10-4-5-11-21)19-9-6-16-26-19/h2-3,6-9,16H,4-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUBCNYAGPFXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
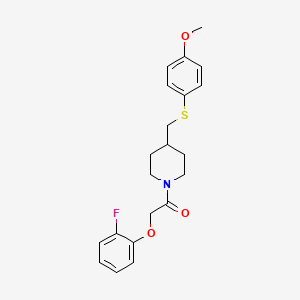
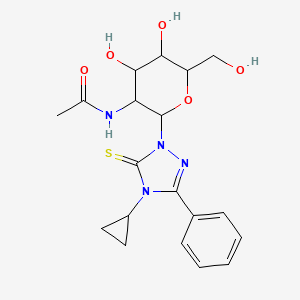
![4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443717.png)
![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)
![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
![1-Iodo-3-propylbicyclo[1.1.1]pentane](/img/structure/B2443723.png)
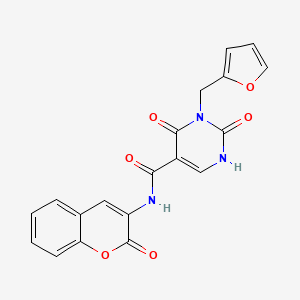
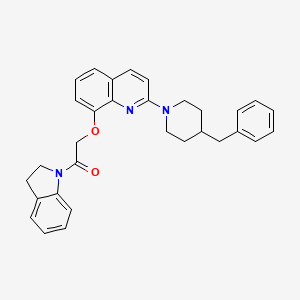
![(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2443727.png)
![(2Z)-3-[(5-chloro-2-hydroxyphenyl)amino]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B2443728.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2443730.png)
